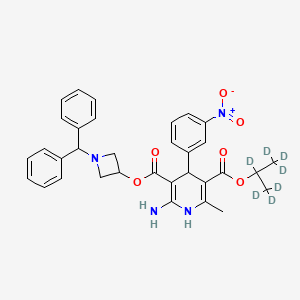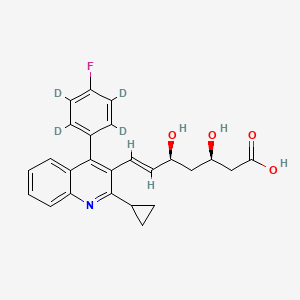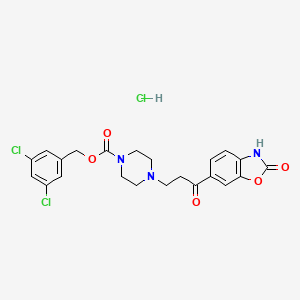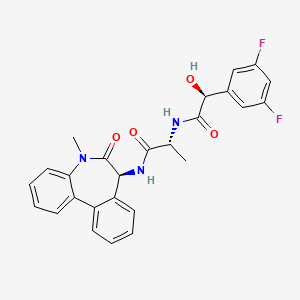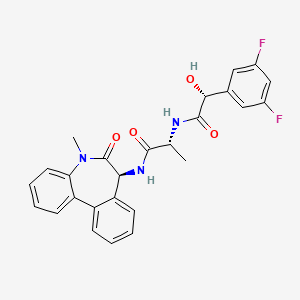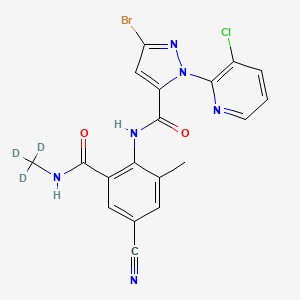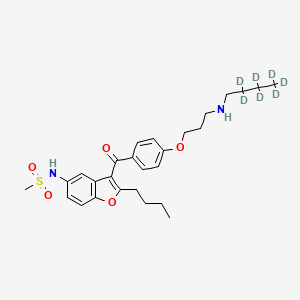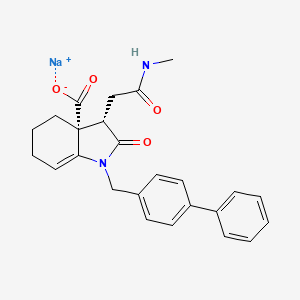
GFB-204
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GFB-204 is a calixarene derivative that is a potent and selective inhibitor of VEGFR and PDGFR tyrosine phosphorylation. G FB-204 had been shown through several in-vivo and in-vitro studies to bind to VEGF and PDGF, block binding of VEGF and PDGF to their receptors and subsequently inhibit Flk-1 and PDGFR tyrosine phosphorylation and stimulation of the protein kinases Erk1, Erk2, and AKT and the signal transducer and activator of transcription STAT3. Since tumor angiogenesis depends on VEGF for initiation and PDGF for maintenance of blood vessels, an agent which suppresses the functions of both VEGF and PDGF would potentially be more effective in tumor control that an agent which targets only one of these two growth factors. Preclinical studies have also shown that this compound inhibits capillary network formation in a dose-response manner and inhibits VEGF-dependent human brain endothelial cell migration. A lung xenograft study in mice has shown that this compound is active in a dose dependent manner.
Applications De Recherche Scientifique
Angiogenesis and Tumorigenesis Inhibition
GFB-204 is a novel molecule identified for its ability to bind to both PDGF (Platelet-Derived Growth Factor) and VEGF (Vascular Endothelial Growth Factor), crucial factors in angiogenesis (the formation of new blood vessels). This binding blocks the interaction of PDGF and VEGF with their receptors, inhibiting the phosphorylation of PDGFR and Flk-1 tyrosine, which are key in stimulating protein kinases like Erk1, Erk2, Akt, and the signal transducer STAT3. This compound selectively targets PDGF and VEGF without affecting other growth factors like EGF, IGF-1, and FGF. This selectivity is vital as it leads to the inhibition of endothelial cell migration and the formation of capillary networks in vitro. Importantly, in vivo studies demonstrate that this compound can suppress human tumor growth and angiogenesis, showing its potential as a therapeutic agent in cancer treatment (Sun et al., 2004).
Propriétés
Formule moléculaire |
C13H16F3NO2 |
|---|---|
Apparence |
Solid powder |
Synonymes |
GFB204; GFB-204; GFB 204.; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



